4-amino-N-(2-methoxyphenyl)benzamide
Overview
Description
4-amino-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative that features an amino group and a methoxyphenyl group attached to the benzamide core
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Given its molecular structure, it is reasonable to predict that this compound may be well-absorbed in the gastrointestinal tract after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other benzamide derivatives, it may have potential antimicrobial or antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of 4-aminobenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another method involves the reduction of 4-nitro-N-(2-methoxyphenyl)benzamide using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas. This reduction step converts the nitro group to an amino group, yielding the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-nitro-N-(2-methoxyphenyl)benzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable amide bonds.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and drug design.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)benzamide
- 4-amino-N-(3-methoxyphenyl)benzamide
- 4-amino-N-(2-ethoxyphenyl)benzamide
Uniqueness
4-amino-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
4-amino-N-(2-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVSWMVFHSQIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368048 | |
Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787-59-7 | |
Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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